molecular formula C16H14N2O2S B5810173 1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone

1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No. B5810173
M. Wt: 298.4 g/mol
InChI Key: XXNWZPQLPKUPSC-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone, also known as MFTI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MFTI is a member of the imidazolidinone family, which has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In

Mechanism of Action

The mechanism of action of 1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For example, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been found to inhibit the phosphorylation of Akt and ERK, two signaling molecules that are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models. Additionally, this compound has been found to possess antioxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. First, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Second, this compound has been found to possess various biological activities, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.

Future Directions

There are several future directions for research on 1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone. First, further studies are needed to elucidate the mechanism of action of this compound and its biological effects. Second, this compound has been found to possess antitumor effects, and future studies could explore its potential as a cancer therapeutic. Third, this compound has been found to possess anti-inflammatory and antioxidant effects, and future studies could explore its potential as a treatment for inflammatory and oxidative stress-related diseases. Finally, future studies could explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds.

Synthesis Methods

The synthesis of 1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone involves the reaction of 2-mercaptobenzimidazole with 5-methyl-2-furaldehyde and acetophenone in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction, followed by cyclization and oxidation to yield this compound. The yield of this compound is typically around 50-60%, and the compound can be purified through recrystallization.

Scientific Research Applications

1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(5Z)-1-methyl-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-8-9-13(20-11)10-14-15(19)18(16(21)17(14)2)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWZPQLPKUPSC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.